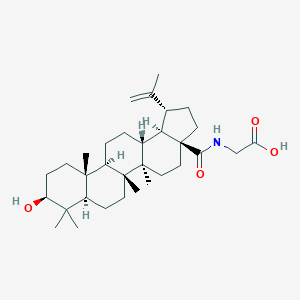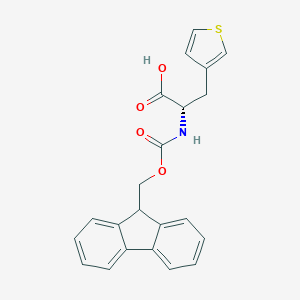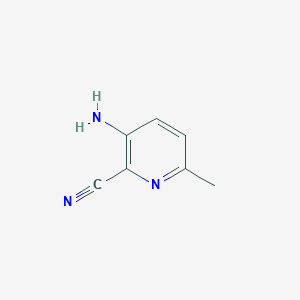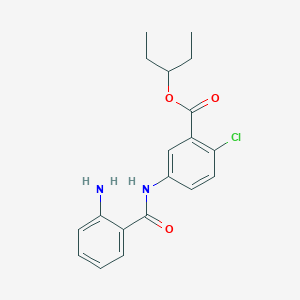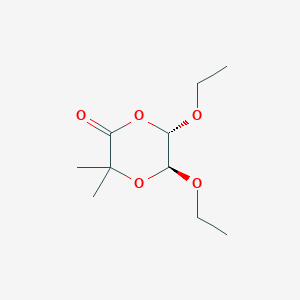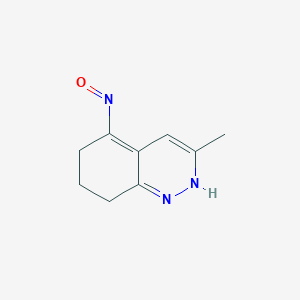
3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline: is a heterocyclic compound with the molecular formula C9H11N3O. This compound is characterized by a cinnoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridazine ring. The presence of a nitroso group at the 5-position and a methyl group at the 3-position of the cinnoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline typically involves the following steps:
Formation of the Cinnoline Core: The initial step involves the construction of the cinnoline core. This can be achieved through various methods, such as the condensation of appropriate aromatic amines with diketones or the cyclization of hydrazones.
Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Nitrosation: The final step involves the introduction of the nitroso group at the 5-position. This can be achieved by treating the intermediate compound with nitrosating agents such as sodium nitrite in the presence of an acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitroso group in 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline can undergo oxidation to form nitro derivatives.
Reduction: The nitroso group can also be reduced to form amino derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitroso and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions (e.g., acidic or basic media).
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted cinnoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of nitroso compounds with biological molecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline is primarily influenced by the presence of the nitroso group. This group can participate in various chemical reactions, including redox reactions and interactions with nucleophiles. The compound may exert its effects by modifying the activity of enzymes or other proteins through covalent binding or by generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
- 2-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline
- 3-Methyl-4-nitroso-2,6,7,8-tetrahydrocinnoline
- 3-Methyl-5-nitro-2,6,7,8-tetrahydrocinnoline
Comparison: Compared to its analogs, 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline is unique due to the specific positioning of the nitroso and methyl groups. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. For example, the nitroso group at the 5-position may confer different electronic properties compared to a nitroso group at the 4-position, affecting the compound’s behavior in chemical reactions and its potential biological activity.
Properties
IUPAC Name |
N-(3-methyl-7,8-dihydro-6H-cinnolin-5-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-5-7-8(11-10-6)3-2-4-9(7)12-13/h5,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJCYFSGBHQJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=NO)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
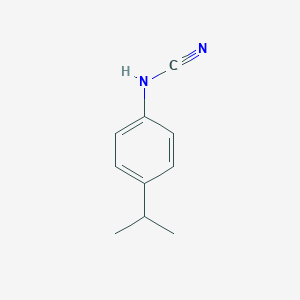
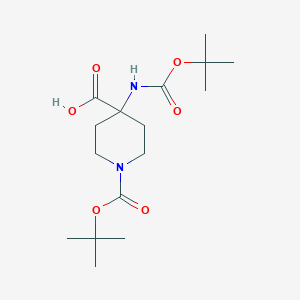

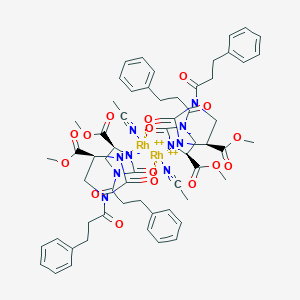
![N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide](/img/structure/B66289.png)
![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
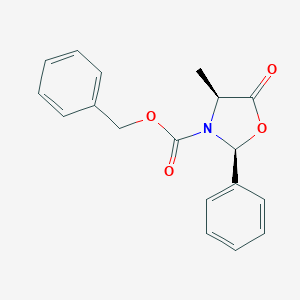

![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
